molecular formula C7H6Cl2Zn B12340128 1-chloro-2-methanidylbenzene;chlorozinc(1+)

1-chloro-2-methanidylbenzene;chlorozinc(1+)

Cat. No.: B12340128
M. Wt: 226.4 g/mol
InChI Key: GUHAQRYHECFSSL-UHFFFAOYSA-M
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Description

. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-2-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 2-chlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction typically proceeds under an inert atmosphere to prevent oxidation of the zinc reagent.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-2-methanidylbenzene;chlorozinc(1+) involves the same basic reaction but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-methanidylbenzene;chlorozinc(1+) primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds .

Common Reagents and Conditions

Common reagents used in reactions with 1-chloro-2-methanidylbenzene;chlorozinc(1+) include aldehydes, ketones, and other carbonyl compounds. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the zinc reagent .

Major Products

The major products formed from reactions involving 1-chloro-2-methanidylbenzene;chlorozinc(1+) are often secondary or tertiary alcohols, depending on the nature of the electrophile used .

Mechanism of Action

The mechanism by which 1-chloro-2-methanidylbenzene;chlorozinc(1+) exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in subsequent reactions. This nucleophilic center can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved are primarily related to organic synthesis and the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-2-methanidylbenzene;chlorozinc(1+) is unique due to its ability to form stable zinc-carbon bonds, which are highly reactive and useful in a variety of organic synthesis reactions. This makes it a valuable reagent in the formation of complex organic molecules .

Properties

IUPAC Name

1-chloro-2-methanidylbenzene;chlorozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHAQRYHECFSSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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